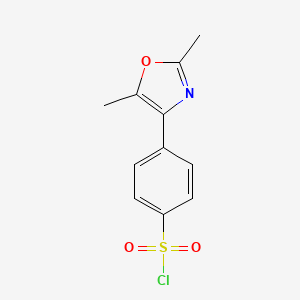
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
“4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of the known alkaloid cytisine, which is found in the seeds of plants of Cytisus laburnum L. and Thermopsis lanceolata R.Br., both of the Lugiminosae family .
Synthesis Analysis
The synthesis of this compound involves a reaction that leads to the single-stage method under very mild conditions . The reaction involves two biologically active compounds, isoxazole and cytisine . The synthesis process has been described in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) .Molecular Structure Analysis
The molecular structure of “this compound” has been determined using X-ray diffraction analysis . The structure was further confirmed using the B3LYP method to calculate the optimized structure of the molecule by DFT using the 6-311+G (2d,p) basis set .Mécanisme D'action
Target of Action
The primary target of 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes. The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity. It exhibits the properties of an isoform-selective inhibitor with inhibition constants Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This interaction results in the modulation of the enzyme’s function.
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in critical physiological processes such as fluid secretion, respiration, and pH regulation. By inhibiting these enzymes, the compound can influence these processes .
Result of Action
The inhibition of human carbonic anhydrase II by this compound can lead to various molecular and cellular effects. For instance, it has been shown to potentiate the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. This compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can react with various nucleophiles, leading to the formation of unwanted by-products. This compound is also a potent HDAC inhibitor, which can lead to the activation of genes that are not desirable for certain experiments.
Orientations Futures
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride has several potential future directions for scientific research. One potential direction is the development of this compound analogs with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the combination of this compound with other anti-cancer agents, such as chemotherapy and radiotherapy. Additionally, the investigation of the role of this compound in the regulation of immune response and the development of autoimmune diseases is another potential direction for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound possesses various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This compound exerts its biological activities by inhibiting the activity of HDACs, which are enzymes involved in the regulation of gene expression. This compound has several advantages for lab experiments but also has some limitations. This compound has several potential future directions for scientific research, including the development of this compound analogs and investigation of the combination of this compound with other anti-cancer agents.
Applications De Recherche Scientifique
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound exerts its anti-tumor effect by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation of cancer cells.
In addition to its anti-tumor activity, this compound has also been found to possess anti-inflammatory and anti-viral properties. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound also inhibits the replication of various viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).
Safety and Hazards
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
4-(2,5-dimethyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-11(13-8(2)16-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCKCOHCPVGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209472 | |
| Record name | Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082399-00-5 | |
| Record name | Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082399-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 4-(2,5-dimethyl-4-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



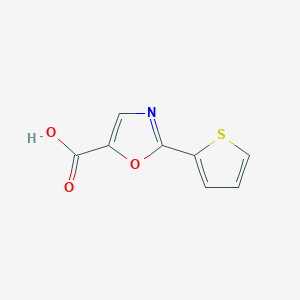

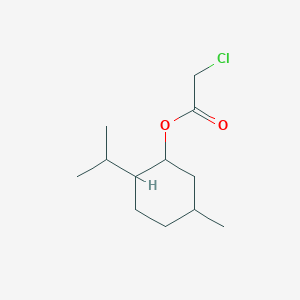

![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)
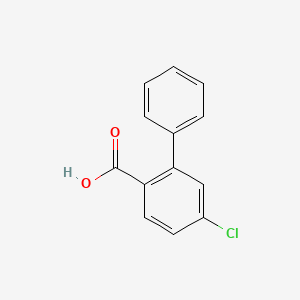
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)



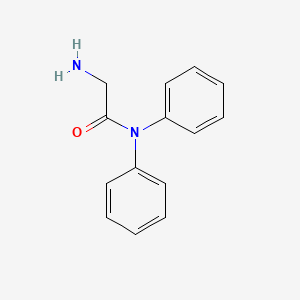
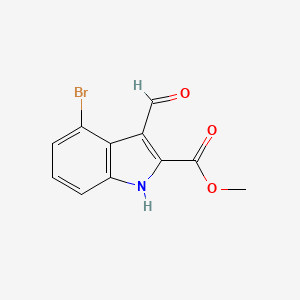
![3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B3375198.png)
